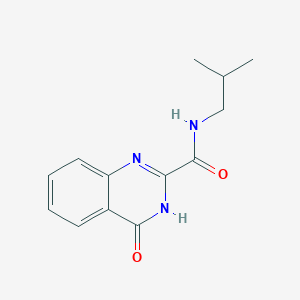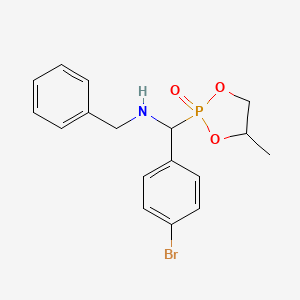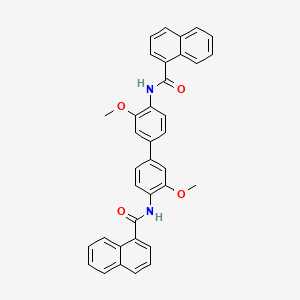![molecular formula C14H14N2O3S B6021395 3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)
3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone, commonly known as thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils and detect protein aggregates. Thioflavin T has been extensively studied for its use in the diagnosis and treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases.
Mecanismo De Acción
Thioflavin T binds to amyloid fibrils and other protein aggregates through hydrophobic interactions and hydrogen bonding. The binding of thioflavin T to these structures results in a significant increase in fluorescence, which can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
Thioflavin T has been shown to have no significant biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with cellular processes, making it a useful tool for studying protein aggregation and amyloid formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of thioflavin T is its ability to detect protein aggregates and amyloid fibrils with high sensitivity and specificity. It is also relatively easy to use and can be applied to a variety of samples, including tissue sections, cell cultures, and purified proteins.
However, there are also some limitations to the use of thioflavin T in lab experiments. One of the main limitations is its dependence on the presence of amyloid fibrils and other protein aggregates. Thioflavin T cannot detect soluble proteins or misfolded proteins that have not yet formed aggregates. Additionally, thioflavin T may also bind to non-specific structures, leading to false-positive results.
Direcciones Futuras
1. Development of new fluorescent dyes with improved sensitivity and specificity for detecting protein aggregates and amyloid fibrils.
2. Investigation of the role of protein aggregation in various diseases, including cancer and diabetes.
3. Development of new therapeutic agents that can prevent or reverse protein aggregation and amyloid formation.
4. Study of the effects of environmental factors, such as pH and temperature, on protein aggregation and amyloid formation.
5. Investigation of the mechanisms underlying protein aggregation and amyloid formation, including the role of chaperone proteins and other molecular chaperones.
Métodos De Síntesis
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by reaction with thiourea and ethyl iodide. The resulting compound is then oxidized to form thioflavin T.
Aplicaciones Científicas De Investigación
Thioflavin T is widely used in scientific research for its ability to bind to amyloid fibrils and detect protein aggregates. It has been used to study the formation and aggregation of amyloid proteins in various diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases. Thioflavin T has also been used to study the effects of various compounds on amyloid protein aggregation and to screen potential therapeutic agents for the treatment of these diseases.
Propiedades
IUPAC Name |
3-ethyl-6-hydroxy-2-phenacylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-16-13(19)8-12(18)15-14(16)20-9-11(17)10-6-4-3-5-7-10/h3-8,18H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATUURDXTPALJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)

![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)


![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)